5-tert-butyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
“5-tert-butyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid” is a complex organic compound. It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, N-Boc-2,5-dihydro-1H-pyrrole, also known as tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate, can be synthesized from N-boc-diallylamine . Other methods include the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis
The molecular structure of “5-tert-butyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid” is complex. The empirical formula is C11H17NO2 . The molecular weight is 195.26 .Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions. For example, N-Boc-2,5-dihydro-1H-pyrrole (tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate) may be used in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate . It can also be used in a synthesis of ß-aryl-GABA analogues by Heck arylation with arenediazonium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-tert-butyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid” include a refractive index n20/D of 1.458 (lit.), boiling point of 208 °C (lit.), and a density of 0.981 g/mL at 25 °C (lit.) .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-tert-butyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid involves the reaction of tert-butyl acetoacetate with methylamine followed by cyclization and subsequent oxidation to form the desired product.", "Starting Materials": ["tert-butyl acetoacetate", "methylamine", "sodium periodate", "sodium bicarbonate", "water", "ethyl acetate"], "Reaction": ["Step 1: Dissolve tert-butyl acetoacetate in methylamine and heat the mixture to 80-90°C for 2 hours.", "Step 2: Cool the mixture to room temperature and add sodium periodate to oxidize the intermediate to the corresponding pyrrole.", "Step 3: Add sodium bicarbonate to the reaction mixture to neutralize the acid formed during the oxidation.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Purify the product by recrystallization from a suitable solvent."] } | |
CAS RN |
1269005-02-8 |
Product Name |
5-tert-butyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid |
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.3 |
Purity |
95 |
Origin of Product |
United States |
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